
Americium--platinum (1/5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Americium–platinum (1/5) is a compound consisting of one part americium and five parts platinum Americium is a synthetic element with the atomic number 95, belonging to the actinide series Platinum, on the other hand, is a naturally occurring transition metal with the atomic number 78
準備方法
Synthetic Routes and Reaction Conditions: The preparation of americium–platinum (1/5) involves the reaction of americium with platinum under controlled conditions. One common method is the direct combination of americium and platinum metals in a high-temperature environment. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of americium–platinum (1/5) is limited due to the rarity and radioactivity of americium. small-scale production can be achieved using specialized facilities equipped to handle radioactive materials. The process involves the purification of americium from nuclear waste and its subsequent reaction with platinum.
化学反応の分析
Types of Reactions: Americium–platinum (1/5) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Americium in the compound can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction of americium can be achieved using reducing agents like hydrogen gas.
Substitution: Substitution reactions can occur when americium or platinum atoms are replaced by other elements or compounds under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of americium may result in the formation of americium oxides, while reduction can yield metallic americium.
科学的研究の応用
Chemistry: The compound can be used to study the chemical behavior of actinides and transition metals.
Biology: Research on the biological effects of americium–platinum (1/5) can provide insights into the interaction of radioactive elements with biological systems.
Medicine: Although not widely used in medicine, the compound’s radioactive properties could be explored for potential therapeutic applications.
Industry: Americium–platinum (1/5) can be used in specialized industrial applications, such as in the development of advanced materials and catalysts.
作用機序
The mechanism of action of americium–platinum (1/5) involves its interaction with molecular targets and pathways within a given system. The compound’s effects are primarily due to the radioactive properties of americium, which can cause ionization and damage to molecular structures. Platinum, being a transition metal, can also participate in catalytic processes and electron transfer reactions.
類似化合物との比較
Americium Oxides: Compounds like americium(III) oxide (Am2O3) and americium(IV) oxide (AmO2) are similar in that they contain americium but differ in their oxidation states and properties.
Platinum Compounds: Compounds such as platinum(II) chloride (PtCl2) and platinum(IV) oxide (PtO2) share similarities with americium–platinum (1/5) in terms of containing platinum but differ in their chemical behavior and applications.
Uniqueness: Americium–platinum (1/5) is unique due to the combination of a radioactive actinide and a stable transition metal. This combination results in a compound with distinct chemical and physical properties, making it valuable for specialized research and industrial applications.
特性
CAS番号 |
11070-93-2 |
|---|---|
分子式 |
AmPt5 |
分子量 |
1218.5 g/mol |
IUPAC名 |
americium;platinum |
InChI |
InChI=1S/Am.5Pt |
InChIキー |
UUHXBQZJVGBXHL-UHFFFAOYSA-N |
正規SMILES |
[Pt].[Pt].[Pt].[Pt].[Pt].[Am] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


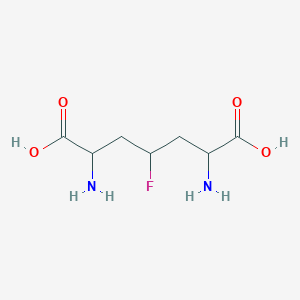
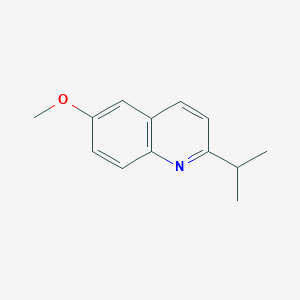
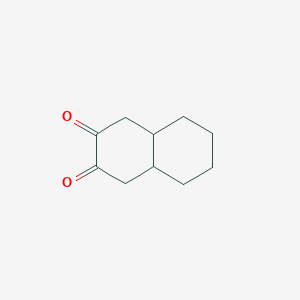
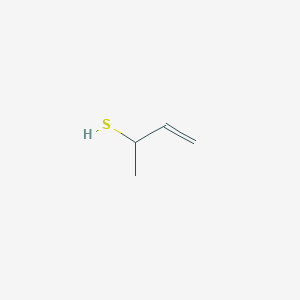
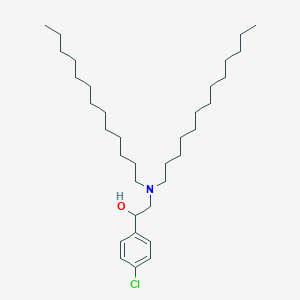

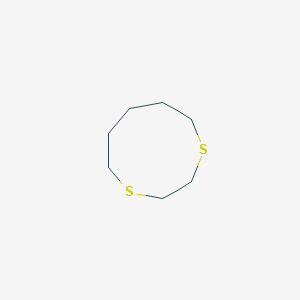
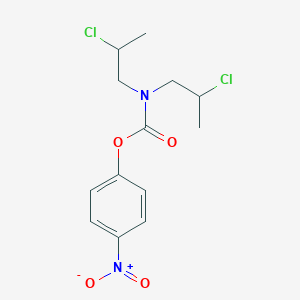
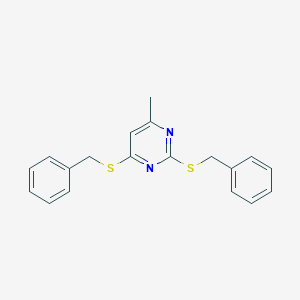
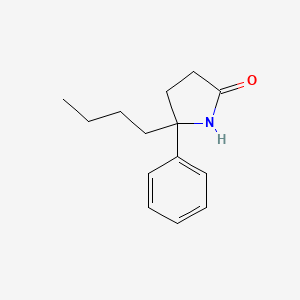

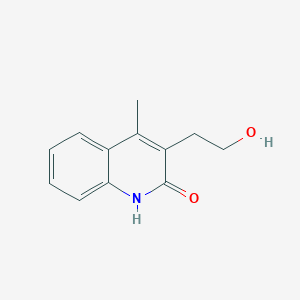
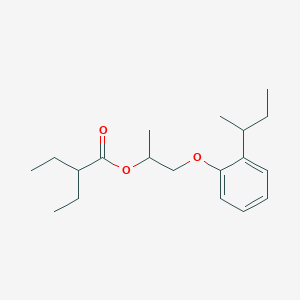
![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
